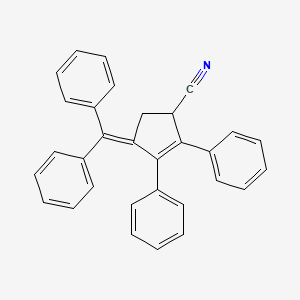
4-(Diphenylmethylidene)-2,3-diphenylcyclopent-2-ene-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Diphenylmethylidene)-2,3-diphenylcyclopent-2-ene-1-carbonitrile is an organic compound characterized by its complex structure, which includes multiple phenyl groups and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diphenylmethylidene)-2,3-diphenylcyclopent-2-ene-1-carbonitrile typically involves the use of Wittig reactions, where a phosphonium ylide reacts with a carbonyl compound to form an alkene . The reaction conditions often require a strong base, such as sodium hydride, and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
4-(Diphenylmethylidene)-2,3-diphenylcyclopent-2-ene-1-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like bromine or nitric acid can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzophenone derivatives, while reduction can produce amines.
Scientific Research Applications
4-(Diphenylmethylidene)-2,3-diphenylcyclopent-2-ene-1-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 4-(Diphenylmethylidene)-2,3-diphenylcyclopent-2-ene-1-carbonitrile exerts its effects involves interactions with various molecular targets. The compound’s structure allows it to participate in π-π stacking interactions and hydrogen bonding, influencing its reactivity and binding properties. These interactions can affect pathways related to molecular recognition and catalysis .
Comparison with Similar Compounds
Similar Compounds
4-(Diphenylmethylene)piperidine: Shares a similar diphenylmethylene group but differs in the core structure.
Gomberg’s dimer: Contains a diphenylmethylidene group and is known for its stability and unique dimerization properties.
Uniqueness
4-(Diphenylmethylidene)-2,3-diphenylcyclopent-2-ene-1-carbonitrile is unique due to its combination of multiple phenyl groups and a nitrile group, which confer distinct electronic and steric properties. This makes it a valuable compound for studying complex molecular interactions and developing new materials.
Properties
CAS No. |
61638-19-5 |
|---|---|
Molecular Formula |
C31H23N |
Molecular Weight |
409.5 g/mol |
IUPAC Name |
4-benzhydrylidene-2,3-diphenylcyclopent-2-ene-1-carbonitrile |
InChI |
InChI=1S/C31H23N/c32-22-27-21-28(29(23-13-5-1-6-14-23)24-15-7-2-8-16-24)31(26-19-11-4-12-20-26)30(27)25-17-9-3-10-18-25/h1-20,27H,21H2 |
InChI Key |
DPQCXMGKCPESNR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=C(C1=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


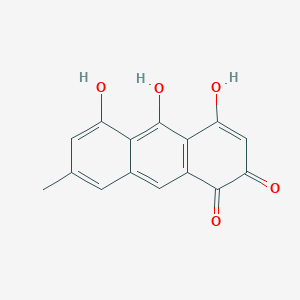
![2-Phenyl-4H-thieno[3,2-c][1]benzopyran-4-one](/img/structure/B14588694.png)
![2-{3-[(2-Ethylhexyl)oxy]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14588702.png)
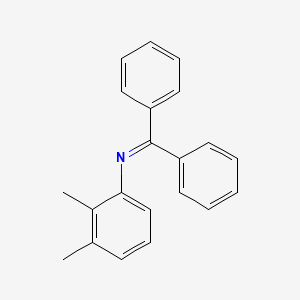
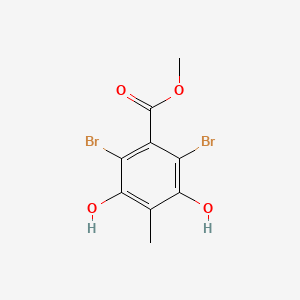
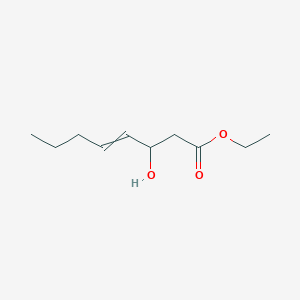
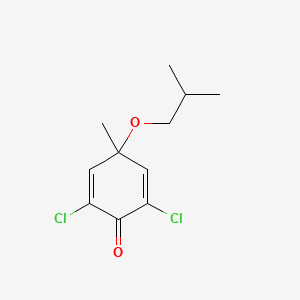
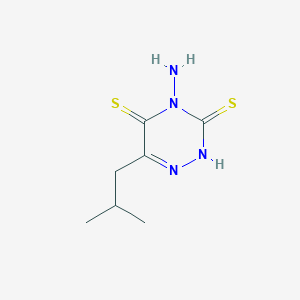
![3-[(3-Amino-3-oxopropyl)sulfanyl]propane-1-sulfonic acid](/img/structure/B14588758.png)
![Methanesulfonic acid--2-[4-(benzyloxy)phenyl]ethan-1-ol (1/1)](/img/structure/B14588762.png)
![Acetamide, N-[4-[4-(acetylamino)-3-bromophenoxy]phenyl]-](/img/structure/B14588766.png)
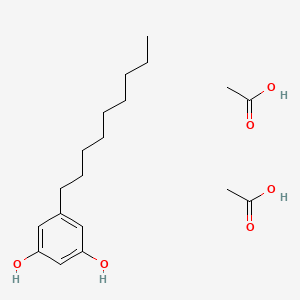
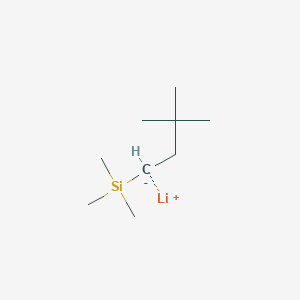
![Phenol, 4-[5-[(2-chloroethyl)methylamino]-1H-1,2,4-triazol-3-yl]-](/img/structure/B14588784.png)
